

# Key Pharmacokinetic Parameters of Miltefosine

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Miltefosine

CAS No.: 58066-85-6

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The following table consolidates core pharmacokinetic parameters from clinical studies [1] [2].

Parameter	Value	Notes / Context
Primary Elimination Half-life	7.05 days	Range: 5.45 - 9.10 days [1].
Terminal Elimination Half-life	~31 days	30.9 days [1]; also reported as 31 days [2] [3].
Protein Binding	~96% - 98%	Highly bound to plasma proteins [2] [3].
Bioavailability	High (Animal data)	82% in rats, 94% in dogs; absolute bioavailability in humans not fully established [2].
Volume of Distribution	Wide	High concentrations in spleen, liver, kidneys, and intestinal mucosa [2].
Route of Elimination	Primarily fecal	Almost completely eliminated by metabolic degradation; <0.2% excreted unchanged in urine [1] [2].

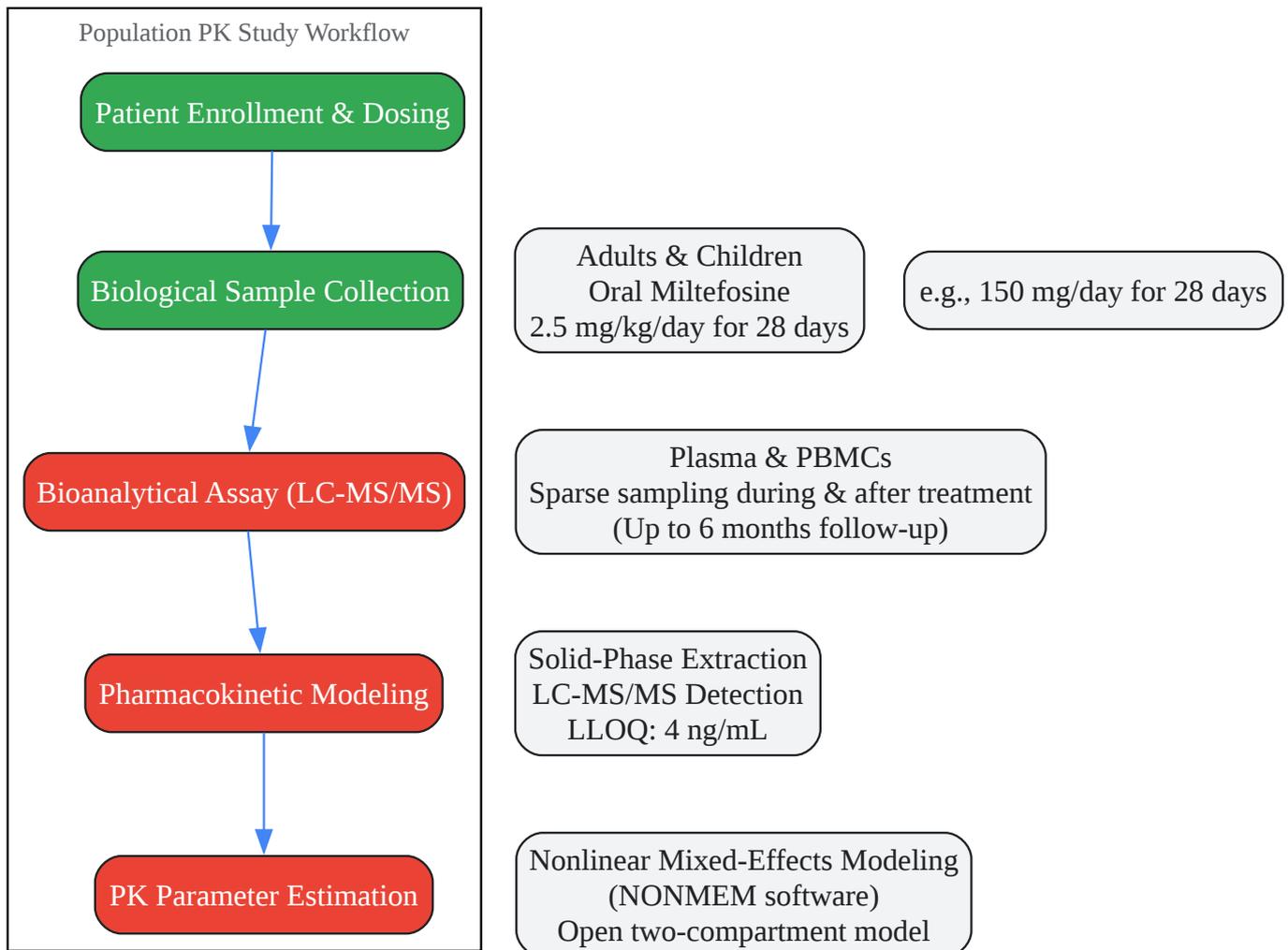
## Population and Compartmental Differences

Clinical studies reveal significant variations in drug exposure based on age and the biological compartment measured [4].

Factor / Compartment	Key Findings
Age-Related Differences (Plasma)	Significantly lower AUC (Area Under the Curve) and Cmax (Maximum Concentration) observed in children compared to adults receiving same mg/kg dose [4].
Intracellular vs. Plasma Concentrations	Intracellular Cmax approximately <b>2-fold higher</b> than in plasma; intracellular drug detectable up to 1 month post-treatment vs. 6 months in plasma [4].

## Experimental Workflow for Pharmacokinetic Analysis

The diagram below outlines a typical methodology for a population pharmacokinetic study of **miltefosine** in cutaneous leishmaniasis patients, integrating elements from cited research [1] [4].



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Workflow for **miltefosine** population PK analysis.

## Detailed Methodological Notes

- **Bioanalytical Method:** A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay is used. The lower limit of quantification (LLOQ) is typically **4 ng/mL**. Samples above the upper limit are diluted with drug-free human plasma [1].

- **Pharmacokinetic Modeling:** Population modeling with software like **NONMEM** is standard. **Miltefosine** pharmacokinetics are best described by an **open two-compartment disposition model** [1].
- **Non-Compartmental Analysis (NCA):** Used for comparative studies (e.g., children vs. adults) to estimate exposure parameters like AUC and Cmax [4].

## Research Implications and Future Directions

The unique pharmacokinetic profile of **miltefosine** has significant clinical and research implications [1] [4]:

- **Therapeutic Optimization:** Lower drug exposure in children suggests that linear mg/kg dosing may lead to underdosing, potentially contributing to treatment failure and driving research into optimized pediatric dosing regimens.
- **Resistance and Teratogenicity Management:** The presence of subtherapeutic concentrations for months post-treatment creates a selective pressure for resistant parasites. The long half-life necessitates strict pregnancy prevention for **at least 5 months after therapy**.
- **Intracellular Pharmacodynamics:** Measuring drug concentrations in peripheral blood mononuclear cells (PBMCs) provides a better understanding of exposure at the site of parasite infection, which is crucial for establishing meaningful pharmacodynamic relationships.

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## References

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To cite this document: Smolecule. [Key Pharmacokinetic Parameters of Miltefosine]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548400#miltefosine-pharmacokinetics-half-life>]

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